molecular formula C10H17BrO B14401017 2-(2-Bromopropan-2-yl)-5-methylcyclohexan-1-one CAS No. 86613-13-0

2-(2-Bromopropan-2-yl)-5-methylcyclohexan-1-one

Cat. No.: B14401017
CAS No.: 86613-13-0
M. Wt: 233.14 g/mol
InChI Key: URQDNNCEIFFYLA-UHFFFAOYSA-N
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Description

2-(2-Bromopropan-2-yl)-5-methylcyclohexan-1-one is an organic compound that features a bromine atom attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromopropan-2-yl)-5-methylcyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of 2-bromopropane with cyclohexanone in the presence of a strong base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromopropan-2-yl)-5-methylcyclohexan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Sodium Hydroxide: Used in substitution and elimination reactions.

    Dichloromethane: Common solvent for reactions involving this compound.

    Reflux Conditions: Often employed to ensure complete reaction.

Major Products Formed

    Propene: Formed during elimination reactions.

    Hydroxyl Derivatives: Formed during substitution reactions with hydroxide ions.

Scientific Research Applications

2-(2-Bromopropan-2-yl)-5-methylcyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromopropan-2-yl)-5-methylcyclohexan-1-one involves its ability to undergo substitution and elimination reactions. The bromine atom can be replaced by other nucleophiles, leading to the formation of new compounds. Additionally, the compound can form alkenes through elimination reactions, which can further participate in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a bromine atom and a cyclohexane ring, which imparts distinct chemical properties and reactivity. This combination makes it valuable for various applications in scientific research and industry.

Properties

CAS No.

86613-13-0

Molecular Formula

C10H17BrO

Molecular Weight

233.14 g/mol

IUPAC Name

2-(2-bromopropan-2-yl)-5-methylcyclohexan-1-one

InChI

InChI=1S/C10H17BrO/c1-7-4-5-8(9(12)6-7)10(2,3)11/h7-8H,4-6H2,1-3H3

InChI Key

URQDNNCEIFFYLA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(=O)C1)C(C)(C)Br

Origin of Product

United States

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